4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde
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Overview
Description
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde is a complex organic compound featuring a boron-containing dioxaborolane ring and an indane backbone. This compound is notable for its utility in various chemical reactions, particularly in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde typically involves the formation of the dioxaborolane ring followed by its attachment to the indane backbone. One common method involves the reaction of pinacol with boronic acid derivatives under specific conditions to form the dioxaborolane ring . This intermediate can then be coupled with an indane derivative through a series of steps involving protection and deprotection of functional groups, as well as selective oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Aryl boronates.
Scientific Research Applications
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling . The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde is unique due to its combination of a boron-containing dioxaborolane ring and an indane backbone, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C14H17BO5 |
---|---|
Molecular Weight |
276.09 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C14H17BO5/c1-13(2)14(3,4)20-15(19-13)11-9(7-16)5-6-10-12(11)18-8-17-10/h5-7H,8H2,1-4H3 |
InChI Key |
LWYWIXHHSAWFQE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2OCO3)C=O |
Origin of Product |
United States |
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